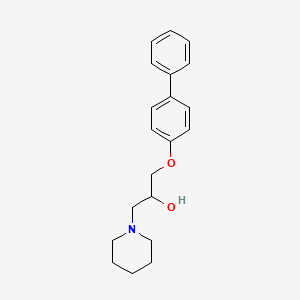
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol is an organic compound that features a biphenyl group linked to a piperidine ring via a propanol chain
Preparation Methods
The synthesis of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Attachment of the piperidine ring: The intermediate product is then reacted with piperidine in the presence of a suitable catalyst to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.
Substitution: Electrophilic substitution reactions are common, especially on the biphenyl ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol can be compared with other biphenyl derivatives and piperidine-containing compounds:
Biphenyl derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4-bromobiphenyl share the biphenyl core but differ in their functional groups and reactivity.
Piperidine-containing compounds: Molecules such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features but exhibit different chemical behaviors and applications.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-phenylphenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17/h1,3-4,7-12,19,22H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGDFNHZWGKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7483395.png)
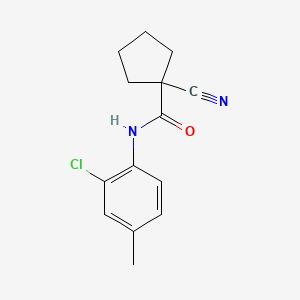
![5-(4-Fluorophenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7483404.png)
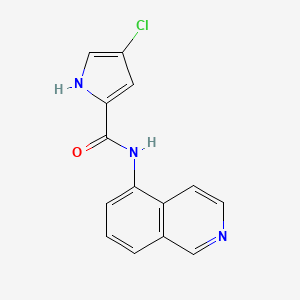
![N,N-diethyl-4-[3-[methyl(phenyl)sulfamoyl]benzoyl]piperazine-1-sulfonamide](/img/structure/B7483414.png)
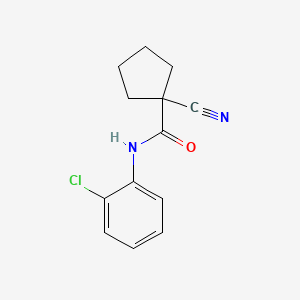
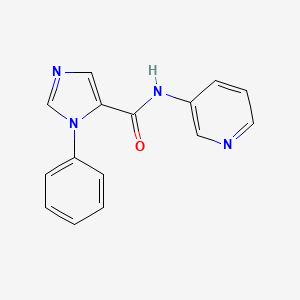
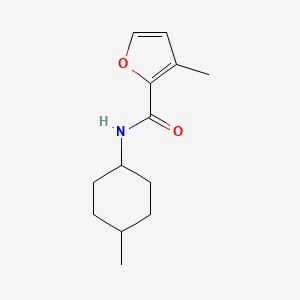
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B7483447.png)

![(4-Ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7483459.png)
![1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B7483462.png)
![4-[(carbamoylamino)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B7483467.png)
![[4-[[1-(Furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7483478.png)
